Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2(Anagrelide Impurity A)
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Overview
Description
Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2 is a labeled analogue of Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine, which is an impurity of Anagrelide. This compound is primarily used in research settings, particularly in the fields of proteomics and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2 typically involves the reaction of 6-amino-2,3-dichlorobenzylamine with ethyl glyoxylate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the incorporation of the 13C2 isotope .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino or chloro groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2 is used in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry and for studying reaction mechanisms.
Biology: In metabolic studies to trace biochemical pathways.
Medicine: As a research tool in drug development and pharmacokinetics.
Industry: Used in the synthesis of other complex molecules and as a standard in quality control processes
Mechanism of Action
The mechanism of action of Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2 involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and experimental conditions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine: The unlabeled version of the compound.
Anagrelide Impurity A: Another related compound used in similar research applications
Uniqueness
Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2 is unique due to its isotopic labeling, which allows for precise tracking in metabolic studies and other research applications. This labeling provides a distinct advantage in experiments requiring high sensitivity and specificity.
Properties
Molecular Formula |
C11H14Cl2N2O2 |
---|---|
Molecular Weight |
279.13 g/mol |
IUPAC Name |
ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate |
InChI |
InChI=1S/C11H14Cl2N2O2/c1-2-17-10(16)6-15-5-7-9(14)4-3-8(12)11(7)13/h3-4,15H,2,5-6,14H2,1H3/i6+1,10+1 |
InChI Key |
GXKCDDOGWWCMAO-UFYQYTSASA-N |
Isomeric SMILES |
CCO[13C](=O)[13CH2]NCC1=C(C=CC(=C1Cl)Cl)N |
Canonical SMILES |
CCOC(=O)CNCC1=C(C=CC(=C1Cl)Cl)N |
Origin of Product |
United States |
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